2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a furan-substituted pyridazine via a piperazine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline core through the condensation of ortho-phenylenediamine with a dicarbonyl compound . The furan-substituted pyridazine can be synthesized separately and then linked to the quinoxaline core via a piperazine bridge using nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline derivatives.
Reduction: Dihydropyridazines and reduced quinoxaline derivatives.
Substitution: Various substituted piperazine and quinoxaline derivatives.
Scientific Research Applications
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it may inhibit the synthesis of essential bacterial components, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a similar pyridazine core.
Diketopyrrolopyrrole (DPP): A compound with a similar furan ring used in organic electronics.
Uniqueness
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its combination of a quinoxaline core, a furan-substituted pyridazine, and a piperazine bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVDDMMZEUJPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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